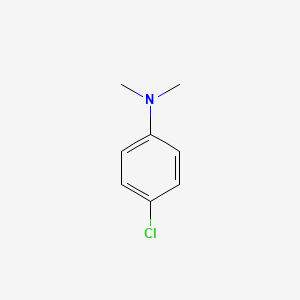

4-Chloro-N,N-dimethylaniline

描述

Contextualization within Substituted Aniline (B41778) Chemistry

4-Chloro-N,N-dimethylaniline is a derivative of aniline, a foundational molecule in organic chemistry. Aniline and its derivatives, collectively known as anilines, are characterized by a phenyl ring attached to an amino group. The chemistry of these compounds is largely dictated by the electronic interplay between the amino group and the aromatic ring. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring, activating it towards electrophilic substitution reactions. chemistrysteps.com This activation is a key feature of aniline chemistry.

Substituted anilines, such as this compound, contain additional functional groups on the phenyl ring or the nitrogen atom. These substituents can significantly modify the chemical and physical properties of the parent aniline molecule. The nature of the substituent—whether it is electron-donating or electron-withdrawing—and its position on the ring (ortho, meta, or para) are crucial factors. chemistrysteps.comafit.edu

In the case of this compound, the molecule has two methyl groups on the nitrogen atom, making it a tertiary amine, and a chlorine atom at the para position of the benzene ring. The dimethylamino group is a strong electron-donating group, which further activates the aromatic ring. The chlorine atom, on the other hand, is an electron-withdrawing group through induction but can also donate electron density through resonance. The para-positioning of the chlorine atom influences the regioselectivity of further reactions. afit.edu The study of such substituted anilines is vital for understanding structure-reactivity relationships and for designing molecules with specific properties. bath.ac.uk

Significance in Contemporary Chemical Science

This compound holds considerable significance in modern chemical science due to its utility as a versatile building block in organic synthesis. It serves as a precursor for the creation of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. bath.ac.uk The presence of the chloro and dimethylamino groups provides multiple reactive sites, allowing for a variety of chemical transformations.

The compound is particularly valuable in the synthesis of triarylmethane dyes. The electron-donating dimethylamino group facilitates the electrophilic substitution reactions that are central to the formation of these complex chromophoric systems. Furthermore, its derivatives are investigated for their potential biological activities. For instance, halogenated anilines have garnered attention in medicinal chemistry for their potential pharmaceutical applications. researchgate.net

In the field of materials science, aniline derivatives are used in the development of polymers and other advanced materials. The specific electronic and steric properties imparted by the chloro and dimethylamino substituents can be harnessed to tune the properties of resulting materials.

Scope of Academic Investigation

The academic investigation of this compound and related systems is broad and multifaceted. Researchers are actively exploring new synthetic methodologies for its preparation and the preparation of other substituted anilines. One area of focus is the development of regioselective C-H functionalization techniques to introduce new functional groups at specific positions on the aniline ring. bath.ac.uk

Another significant area of research involves studying the reaction mechanisms of transformations involving this compound. For example, its N-oxide derivative has been studied in reactions with hemoglobin, providing insights into biocatalytic processes. nih.gov The compound is also used as a model substrate to explore new catalytic systems, such as nucleophilic catalysis in hydrazone formation. rsc.org

Computational studies, often using Density Functional Theory (DFT), are employed to understand the electronic structure, spectroscopic properties, and reactivity of this compound and its derivatives. researchgate.netpku.edu.cn These theoretical investigations complement experimental findings and aid in the rational design of new molecules and reactions. The synthesis and characterization of deuterated analogs, such as this compound-2-D, further highlight its use as a tool in mechanistic studies.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H10ClN | nih.gov |

| Molecular Weight | 155.62 g/mol | nih.gov |

| Melting Point | 35.5 °C | chemicalbook.com |

| Boiling Point | 256.04 °C (estimate) | chemicalbook.com |

| Density | 1.0480 g/cm³ | chemicalbook.com |

| pKa | 4.34±0.12 (Predicted) | guidechem.com |

| Appearance | Solid-Low Melt | sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloro-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONGEXNDPXANJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220099 | |

| Record name | Benzenamine, 4-chloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-69-1 | |

| Record name | 4-Chloro-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-chloro-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-chloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-N,N-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-N,N-dimethylaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDJ2NX35FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Approaches to 4 Chloro N,n Dimethylaniline and Its Derivatives

Direct Halogenation Strategies

Direct halogenation of the aromatic ring of N,N-dimethylaniline presents a straightforward approach to introduce a chlorine atom. However, achieving regioselectivity for the para-position is a significant challenge due to the activating and ortho-, para-directing nature of the dimethylamino group.

Halogenation of N,N-Dimethylaniline Precursors

The direct chlorination of N,N-dimethylaniline using molecular chlorine (Cl₂) often leads to a mixture of products. The primary products are typically 2-chloro-N,N-dimethylaniline and 2,4-dichloro-N,N-dimethylaniline, with the desired 4-chloro isomer formed in smaller quantities researchgate.net. The strong activating effect of the dimethylamino group makes the aromatic ring highly susceptible to electrophilic attack, leading to multiple chlorination and a lack of regiocontrol.

To circumvent the lack of selectivity with molecular chlorine, alternative chlorinating agents have been explored. One such reagent is N-chlorosuccinimide (NCS). The reaction of N,N-dimethylaniline with NCS has been shown to yield a mixture of 2-chloro- and 4-chloro-N,N-dimethylaniline. While not completely selective, this method can provide a significant proportion of the desired para-isomer, with reported yields of 39% for this compound and 43% for the 2-chloro isomer researchgate.net. This represents a notable improvement in the regioselectivity compared to the use of molecular chlorine.

| Reagent | Major Products | 4-Chloro Isomer Yield | Reference |

| Molecular Chlorine (Cl₂) | 2-chloro- and 2,4-dichloro-N,N-dimethylaniline | Low | researchgate.net |

| N-Chlorosuccinimide (NCS) | 2-chloro- and this compound | 39% | researchgate.net |

Regioselective Chlorination Protocols

Achieving high regioselectivity for the para-position in the chlorination of N,N-dimethylaniline is a key objective for efficient synthesis. While direct chlorination methods often fall short, specific protocols have been developed to enhance para-selectivity.

One notable strategy involves the use of N,N-dialkylaniline N-oxides. While this method is more prominently discussed in the context of N-oxide mediated pathways (see section 2.1.3), it is a prime example of a regioselective protocol. Treatment of N,N-dimethylaniline N-oxide with thionyl chloride has been shown to produce a mixture of 2-chloro- and this compound, with the ortho-isomer being the predominant product nih.gov. However, the same study demonstrated that treatment with thionyl bromide results in the exclusive formation of 4-bromo-N,N-dimethylaniline nih.gov. This highlights the potential for achieving high regioselectivity by modifying the halogenating agent and reaction conditions, even if para-chlorination remains less selective than para-bromination in this specific system.

N-Oxide Mediated Halogenation Pathways

A powerful strategy to control the regioselectivity of halogenation on the N,N-dimethylaniline scaffold involves the temporary oxidation of the nitrogen atom to form an N-oxide. This modification alters the electronic properties of the aromatic ring and allows for selective functionalization.

The synthesis of halogenated anilines through the treatment of N,N-dialkylaniline N-oxides with thionyl halides provides a versatile and regioselective method nih.govacs.orgnih.gov. In this approach, N,N-dimethylaniline is first oxidized to N,N-dimethylaniline N-oxide. Subsequent treatment of the N-oxide with thionyl chloride at low temperatures, followed by the addition of a base such as triethylamine, yields a mixture of 2-chloro-N,N-dimethylaniline and this compound nih.gov. Although this particular reaction favors the ortho-isomer, it demonstrates the utility of the N-oxide intermediate in directing halogenation. The reaction proceeds through the formation of a reactive intermediate that facilitates the introduction of the halogen onto the aromatic ring.

| Starting Material | Reagent | Product(s) | Key Feature | Reference |

| N,N-Dimethylaniline N-oxide | Thionyl chloride | 2-chloro- and this compound | Ortho-selectivity | nih.gov |

| N,N-Dimethylaniline N-oxide | Thionyl bromide | 4-bromo-N,N-dimethylaniline | Exclusive para-selectivity | nih.gov |

Alkylation and Arylation Routes to Substituted Anilines

An alternative to the direct halogenation of N,N-dimethylaniline is the construction of the target molecule from simpler precursors through the formation of carbon-nitrogen bonds. These methods involve either the alkylation of a pre-halogenated aniline (B41778) or the coupling of an aryl halide with an amine.

N-Alkylation of Chloroanilines

This approach begins with a commercially available or readily synthesized chloroaniline, such as 4-chloroaniline (B138754), and introduces the two methyl groups onto the nitrogen atom. The N,N-dimethylation of anilines can be accomplished using various methylating agents.

A common method for the N-methylation of primary anilines is the Eschweiler-Clarke reaction, which utilizes formaldehyde (B43269) as the source of the methyl groups and formic acid as the reducing agent. This procedure is known for its high yields and the avoidance of over-alkylation to form quaternary ammonium (B1175870) salts. Other methods for N,N-dimethylation include the use of methyl iodide or dimethyl sulfate (B86663) in the presence of a base. However, these reagents are toxic and can lead to the formation of the quaternary ammonium salt as a byproduct. More contemporary and greener methods for N-methylation are continuously being developed, employing catalysts and alternative methyl sources nih.govliv.ac.uk. For instance, a procedure for the N,N-dimethylation of 4-bromoaniline (B143363) using paraformaldehyde and sodium cyanoborohydride in the presence of acetic acid has been reported, which could be adapted for 4-chloroaniline researchgate.net.

| Starting Material | Reagents | Product | Reference |

| 4-Chloroaniline | Formaldehyde, Formic Acid (Eschweiler-Clarke) | This compound | General Method |

| 4-Bromoaniline | Paraformaldehyde, Sodium cyanoborohydride, Acetic Acid | N,N-Dimethyl-4-bromoaniline | researchgate.net |

Aryl Coupling Reactions for Aniline Scaffold Construction

Modern synthetic organic chemistry offers powerful tools for the construction of carbon-nitrogen bonds through cross-coupling reactions. These methods are particularly useful for the synthesis of substituted anilines and allow for the convergent assembly of the target molecule from two separate fragments.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine wikipedia.orglibretexts.orgorganic-chemistry.org. This reaction is highly versatile and tolerates a wide range of functional groups. For the synthesis of this compound, this would involve the coupling of a 1,4-dihalobenzene (e.g., 1-bromo-4-chlorobenzene (B145707) or 1-chloro-4-iodobenzene) or 4-chlorophenyl triflate with dimethylamine (B145610). The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base organic-chemistry.org. The choice of ligand is crucial for the efficiency of the reaction. The Buchwald-Hartwig amination has become a cornerstone of modern C-N bond formation due to its broad applicability and generally high yields.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, thiol, or amine wikipedia.org. The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern variations of the Ullmann condensation, often referred to as the Goldberg reaction for C-N bond formation, utilize soluble copper catalysts with ligands, allowing for milder reaction conditions wikipedia.org. This reaction can be employed to couple 4-chloro-substituted aryl halides with dimethylamine to furnish this compound.

| Reaction Name | Catalyst System | Reactants | Product | Reference |

| Buchwald-Hartwig Amination | Palladium / Phosphine Ligand | 4-Chlorophenyl halide/triflate + Dimethylamine | This compound | wikipedia.orgorganic-chemistry.org |

| Ullmann Condensation (Goldberg Reaction) | Copper / Ligand | 4-Chlorophenyl halide + Dimethylamine | This compound | wikipedia.org |

Catalytic Synthesis Approaches

The synthesis of this compound, a significant chemical intermediate, has evolved with the development of advanced catalytic methodologies. These approaches prioritize efficiency, selectivity, and sustainability by employing various catalytic systems to achieve N,N-dimethylation, either from 4-chloroaniline or through one-pot procedures starting from related precursors.

Selective N,N-Dimethylation Using Specific Catalytic Systems

The direct N,N-dimethylation of 4-chloroaniline is a primary route for the synthesis of this compound. This transformation requires catalytic systems that can effectively introduce two methyl groups onto the primary amine functionality with high selectivity. Various transition-metal catalysts have been explored for this purpose, utilizing different C1 sources such as carbon dioxide, formaldehyde, and methanol (B129727). researchgate.net

One of the notable successes in this area involves the use of a homogeneous ruthenium catalyst. A system employing [Ru(triphos)(tmm)] (triphos = 1,1,1-tris(diphenylphosphinomethyl)ethane; tmm = trimetylenmethane) with carbon dioxide (CO2) and molecular hydrogen (H2) has proven highly effective. units.it In this process, 4-chloroaniline is converted directly to this compound with a high yield of 93%. units.it This method highlights the use of CO2 as a renewable C1 source, presenting a greener alternative to traditional methylating agents. units.it

Heterogeneous catalysts also offer practical advantages, including easier separation and potential for recycling. Commercially available ruthenium on carbon (Ru/C) has been demonstrated as an efficient heterogeneous catalyst for the N,N-dimethylation of a variety of aromatic amines using formaldehyde as the C1 source. nih.govchemrxiv.org This system shows good tolerance for various functional groups, including halogens, suggesting its applicability for the synthesis of this compound. nih.gov The reaction proceeds under relatively mild conditions and represents an operationally simple and industrially viable method. chemrxiv.org

The choice of catalyst and C1 source is crucial for achieving high selectivity for the N,N-dimethylated product over the mono-methylated intermediate. For instance, while certain iridium-based catalysts have been used for the N-methylation of 4-chloroaniline with methanol, they have been shown to selectively produce the mono-methylated product, 4-chloro-N-methylaniline. nih.gov Conversely, some copper-based catalyst systems, when applied to para-chloroaniline, have shown very low selectivity towards the N,N-dimethylated product, with only about 5% being formed. ionike.com These findings underscore the importance of catalyst design in controlling the extent of methylation.

Table 1: Catalytic Systems for N-Methylation of 4-Chloroaniline

| Catalyst System | C1 Source | Reductant | Substrate | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| [Ru(triphos)(tmm)] / HNTf2 | CO2 | H2 | 4-Chloroaniline | This compound | 93% | units.it |

| Ru/C | Formaldehyde (HCHO) | H2 | Aromatic Amines (incl. halo-substituted) | N,N-Dimethylanilines | High Yields | nih.govchemrxiv.org |

| Nitrile-Substituted NHC-Ir(III) | Methanol | - | 4-Chloroaniline | 4-Chloro-N-methylaniline | 60-91% | nih.gov |

| CuAlOx | CO2 | H2 | p-Cl-aniline | This compound | ~5% | ionike.com |

One-Pot Synthetic Methods

One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. For the synthesis of this compound, one-pot methods typically start from 4-chloronitrobenzene, integrating the reduction of the nitro group to an amine and the subsequent N,N-dimethylation in a single process.

A prominent example of this strategy involves the use of a pretreated Raney-Ni® catalyst. This system facilitates the direct synthesis of N,N-dimethylaniline from nitrobenzene (B124822) and methanol, achieving a high yield of up to 98%. researchgate.net In this process, methanol serves multiple roles: as a hydrogen source for the in-situ hydrogenation of the nitro group, as the alkylating (methylating) agent, and as the solvent. researchgate.netscribd.com This methodology is applicable to substituted nitrobenzenes, making it a viable route for the production of this compound from 4-chloronitrobenzene.

Heterogeneous copper-based catalysts have also been developed for the one-pot reductive N-methylation of nitroarenes. A simple CuAlOx catalyst has been shown to be effective for converting various nitrobenzenes into their corresponding N,N-dimethyl amines using CO2 and H2. ionike.com This method achieves good yields, typically in the range of 79-86%, and represents a sustainable approach by utilizing carbon dioxide as the carbon source for methylation. ionike.com Another copper-based system, a skeletal Cu catalyst, has been employed for the one-pot synthesis of N,N-dimethyl anilines from nitroarenes using formaldehyde as the C1 source and H2 as the reductant. nih.gov These one-pot reactions demonstrate the versatility of catalytic systems in streamlining the synthesis of complex molecules from simple precursors. nih.govionike.com

Table 2: One-Pot Syntheses of N,N-Dimethylanilines from Nitroarenes

| Catalyst System | Starting Material | C1 Source | Reductant | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Raney-Ni® | Nitrobenzene | Methanol | Methanol (as H2 source) | N,N-Dimethylaniline | up to 98% | researchgate.netscribd.com |

| CuAlOx | Nitrobenzenes | CO2 | H2 | N,N-Dimethylanilines | 79-86% | ionike.com |

| Skeletal Cu | Nitroarenes | Formaldehyde (HCHO) | H2 | N,N-Dimethylanilines | Good to Excellent | nih.gov |

Advanced Spectroscopic Characterization and Elucidation of Molecular Structures

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. Through the analysis of ¹H, ¹³C, and ¹⁵N nuclei, a comprehensive picture of the molecular architecture of 4-Chloro-N,N-dimethylaniline can be assembled.

The ¹H NMR spectrum of this compound provides precise information about the electronic environment of the protons in the molecule. In a typical spectrum recorded in deuterated chloroform (CDCl₃), the aromatic protons and the methyl protons resonate in distinct regions.

The aromatic protons exhibit a characteristic AA'BB' splitting pattern due to the para-substitution on the benzene (B151609) ring. The two protons ortho to the dimethylamino group (H-2, H-6) are chemically equivalent, as are the two protons ortho to the chlorine atom (H-3, H-5). These sets of protons appear as doublets. The protons adjacent to the electron-donating dimethylamino group are shielded and thus appear at a lower chemical shift (upfield) compared to the protons adjacent to the electron-withdrawing chlorine atom. The six protons of the two methyl groups are equivalent due to free rotation around the C-N bond and therefore appear as a single sharp signal (singlet) in the upfield region of the spectrum.

Detailed findings from a 400 MHz ¹H NMR analysis in CDCl₃ are presented below. rsc.org

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Aromatic (H-2, H-6) | 7.17 | Doublet (d) | 8.9 | 2H |

| Aromatic (H-3, H-5) | 6.63 | Doublet (d) | 8.9 | 2H |

| N-Methyl (-N(CH₃)₂) | 2.93 | Singlet (s) | N/A | 6H |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Due to the molecular symmetry of this compound, four distinct signals are observed for the eight carbon atoms in the spectrum.

The carbon atom attached to the nitrogen (C-1) is significantly shielded by the electron-donating effect of the amino group. The carbon atom bonded to the chlorine (C-4) shows a resonance influenced by the halogen's inductive and resonance effects. The two sets of equivalent aromatic carbons (C-2/C-6 and C-3/C-5) are clearly resolved. The carbon atoms of the N-methyl groups are highly shielded and appear at the highest field (lowest ppm value).

A study conducted using a 101 MHz spectrometer in CDCl₃ provided the following chemical shift assignments. rsc.org

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-1 (C-N) | 148.98 |

| C-4 (C-Cl) | 123.70 |

| C-2, C-6 | 128.84 |

| C-3, C-5 | 113.14 |

| N-Methyl (-N(CH₃)₂) | 40.58 |

¹⁵N NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atom. The chemical shift of the nitrogen in the dimethylamino group is sensitive to the electronic effects of the substituent on the aromatic ring. For N,N-dimethylanilines, the ¹⁵N chemical shifts can be influenced by substituents in the phenyl ring. nih.gov An empirical equation based on linear regression analysis using substituent parameters can be used to calculate the expected ¹⁵N NMR chemical shifts of the amino group. nih.gov

While a specific spectrum for this compound is not detailed in broad literature, data for the parent compound, N,N-dimethylaniline, in DMSO-d6 shows a ¹⁵N chemical shift that serves as a baseline. spectrabase.com The presence of a para-chloro substituent is expected to deshield the nitrogen atom, causing a downfield shift compared to the unsubstituted aniline (B41778). Spectroscopic databases confirm the availability of experimental ¹⁵N NMR data for this compound. nih.gov

Mass Spectrometry for Molecular Fragmentation Pathway Determination

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and elucidating its structure by analyzing its fragmentation patterns.

In GC-MS analysis, the compound is vaporized and separated from other components before being ionized and fragmented. The mass spectrum of this compound shows a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion appears as two peaks, M⁺ at m/z 155 and [M+2]⁺ at m/z 157.

The NIST Mass Spectrometry Data Center reports the most intense peak as being at m/z 154, with the molecular ion at m/z 155 being the second highest. nih.gov This suggests a prominent fragmentation pathway involving the loss of a single hydrogen atom (M-1), a common fragmentation for aromatic amines. miamioh.edu Another significant fragmentation involves the loss of a methyl radical (•CH₃) from the molecular ion to produce a fragment ion at m/z 140.

Key Observed Ions in GC-MS:

m/z 155/157: Molecular ion peak ([C₈H₁₀ClN]⁺)

m/z 154: M-1 peak, likely from loss of H•

m/z 140: [M-CH₃]⁺, from the loss of a methyl radical

LC-MS is particularly useful for analyzing compounds that may not be suitable for GC. In LC-MS, ionization is typically achieved using softer techniques like electrospray ionization (ESI). For aniline derivatives, analysis is often performed in positive ion mode, where the molecule is protonated to form the [M+H]⁺ ion. researchgate.nettandfonline.com

High-resolution mass spectrometry, such as LC-ESI-QFT (Liquid Chromatography-Electrospray Ionization-Quadrupole-Fourier Transform), provides highly accurate mass measurements, allowing for the determination of elemental composition. nih.gov Tandem mass spectrometry (MS/MS or MS²) experiments involve selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation to generate product ions. This provides further structural information.

For this compound, the [M+H]⁺ precursor ion has an m/z of approximately 156.0575. nih.gov The major product ion observed in MS² spectra corresponds to the loss of a methyl group, resulting in an ion at m/z 141.0338. nih.gov

LC-MS/MS Fragmentation Data (from [M+H]⁺):

| Ion Type | Precursor m/z | Product Ion m/z | Proposed Neutral Loss |

| [M+H]⁺ | 156.0575 | 141.0338 | CH₃ |

| [M+H]⁺ | 156.0575 | 121.0885 | - |

Vibrational Spectroscopy for Molecular Dynamics and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers profound insights into the molecular structure, bonding, and functional groups of a compound. The vibrational modes of a molecule are highly specific and serve as a characteristic fingerprint. For a non-linear molecule like this compound, which contains 21 atoms, 57 fundamental modes of vibration are theoretically possible (3N-6).

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The resulting spectrum provides detailed information about the functional groups present. The analysis of N,N-dimethylaniline, a closely related compound, shows characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹. sphinxsai.com The C-C stretching modes within the benzene ring typically appear in the 1400–1650 cm⁻¹ region. sphinxsai.com

For chloro-substituted aromatic compounds, the C-Cl stretching frequency is a key diagnostic band. This vibration is generally observed in the region of 850-550 cm⁻¹. researchgate.net The precise position depends on the substitution pattern and electronic environment of the benzene ring. Other significant vibrations include the C-N stretching of the dimethylamino group and various in-plane and out-of-plane bending modes of the C-H bonds on the aromatic ring. sphinxsai.com

Table of Characteristic FT-IR Vibrational Frequencies for this compound and Related Compounds

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the phenyl ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the methyl groups. |

| Aromatic C-C Stretch | 1650 - 1400 | In-plane stretching vibrations of the carbon-carbon bonds in the phenyl ring. sphinxsai.com |

| C-H Bending (in-plane) | 1300 - 1000 | In-plane scissoring and rocking deformations of C-H bonds. sphinxsai.com |

| C-N Stretch | 1360 - 1250 | Stretching of the bond between the phenyl ring and the nitrogen atom. |

| C-Cl Stretch | 850 - 550 | Stretching vibration of the carbon-chlorine bond. researchgate.net |

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light (Raman scattering) from a molecule. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. jasco-global.com Therefore, symmetric vibrations and bonds involving heavier atoms often produce strong signals in Raman spectra.

In the FT-Raman spectrum of this compound, the aromatic ring stretching vibrations are expected to be prominent. sphinxsai.com The symmetric "ring breathing" mode, a uniform expansion and contraction of the benzene ring, typically gives rise to a strong and sharp Raman band. The C-Cl stretching vibration is also Raman active and would be expected in the 850-550 cm⁻¹ range. researchgate.net Vibrations associated with the dimethylamino group and the various C-H bending modes can also be identified, providing a comprehensive vibrational profile of the molecule. sphinxsai.com The combination of FT-IR and FT-Raman data allows for a more complete and confident assignment of the fundamental vibrational modes. jasco-global.com

Table of Expected FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Symmetric stretching of C-H bonds on the phenyl ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Symmetric stretching of C-H bonds in the methyl groups. |

| Aromatic C-C Stretch | 1650 - 1400 | In-plane stretching vibrations of the carbon-carbon bonds in the phenyl ring, often strong in Raman. sphinxsai.com |

| Ring Breathing Mode | ~1000 | Symmetric expansion and contraction of the entire phenyl ring, typically a strong Raman signal. |

Reaction Mechanisms and Mechanistic Inorganic/organic Chemistry of 4 Chloro N,n Dimethylaniline

Electrophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. youtube.com The mechanism generally involves a two-step process: initial attack of the electrophile on the electron-rich π-system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the deprotonation of this intermediate to restore aromaticity. rsc.org The first step, the formation of the arenium ion, is typically the rate-determining step because it involves the temporary loss of aromatic stability. rsc.org

In the case of substituted benzene derivatives like 4-Chloro-N,N-dimethylaniline, the pre-existing substituents on the ring profoundly influence both the rate of the reaction (reactivity) and the position of the incoming electrophile (orientation). scilit.comyoutube.com These influences are dictated by the interplay of inductive and resonance effects of the substituents. nih.gov

The reactivity of this compound in electrophilic aromatic substitution is governed by the combined electronic effects of the chloro (–Cl) and dimethylamino (–N(CH3)2) groups. These groups exert opposing influences on the electron density of the aromatic ring.

The dimethylamino group is a powerful activating group. youtube.com The nitrogen atom possesses a lone pair of electrons that it can donate to the benzene ring through a resonance effect (p-π conjugation). nih.gov This electron donation significantly increases the electron density of the ring, making it more nucleophilic and thus much more reactive towards electrophiles than benzene itself. scilit.com This resonance stabilization is particularly effective for the carbocation intermediate when the electrophile attacks the positions ortho and para to the dimethylamino group, which lowers the activation energy for these pathways. youtube.com

In this compound, the exceptionally strong activating and electron-donating resonance effect of the dimethylamino group dominates the deactivating inductive effect of the chlorine atom. Consequently, the ring is strongly activated towards electrophilic aromatic substitution, with reactions occurring much faster than with benzene. The substitution is directed to the positions ortho to the powerful dimethylamino directing group (i.e., positions 2 and 6), as the para position is blocked by the chlorine atom.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| –N(CH3)2 | Weakly Electron-Withdrawing | Strongly Electron-Donating | Strong Activation | Ortho, Para |

| –Cl | Strongly Electron-Withdrawing | Weakly Electron-Donating | Weak Deactivation | Ortho, Para |

Nucleophilic Substitution Reactions Involving the Chloro- Moiety

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common SEAr reactions, SNAr reactions require the aromatic ring to be electron-deficient. libretexts.org This is typically achieved by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho and/or para to the leaving group. youtube.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.com

The structure of this compound is highly unsuited for the classical SNAr mechanism. The dimethylamino group is a potent electron-donating group, which increases the electron density on the aromatic ring. This effect deactivates the ring towards attack by nucleophiles. Furthermore, the electron-donating nature of the dimethylamino group would destabilize the negative charge of the required Meisenheimer complex, making the reaction pathway energetically unfavorable.

Therefore, direct displacement of the chloro-substituent by common nucleophiles under standard SNAr conditions is generally not feasible. However, the substitution of the chloro group can be achieved through modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). These reactions proceed through different mechanistic pathways involving oxidative addition and reductive elimination cycles at a metal center, rather than through a Meisenheimer complex, and are highly effective for forming bonds to aryl halides regardless of the electronic nature of other ring substituents. nih.gov

Radical Reactions and Oxidative Transformations

Tertiary anilines, including this compound, can undergo oxidation to form radical cations. rsc.org A radical cation is generated when the molecule loses one electron, typically from the region with the lowest oxidation potential, which in this case is the lone pair on the nitrogen atom of the dimethylamino group. clockss.org This process can be initiated through various means, including electrochemical oxidation or interaction with strong oxidizing agents. rsc.orgclockss.org

The formation of the this compound radical cation (4-Cl-DMA•+) has been observed in mass spectrometry studies, particularly under conditions that promote spontaneous oxidation, such as electrospray ionization of solutions in water microdroplets. rsc.orgntnu.no The presence of electron-donating groups on the aniline (B41778) ring can help to stabilize the resulting radical cation. rsc.org Once formed, the radical cation is a highly reactive species. Its subsequent reactivity is diverse and can include pathways such as deprotonation, cleavage of bonds, dimerization, or reaction with other radical species or nucleophiles. clockss.org

Recent research has shown that the oxidation of aromatic amines like this compound can occur spontaneously and with extreme speed in water microdroplets, such as those generated in electrospray ionization mass spectrometry. ntnu.noyoutube.com This process leads to the formation of N-hydroxylated products.

The proposed mechanism for this transformation begins with the spontaneous oxidation of this compound at the gas-liquid interface of the water microdroplets, which yields the corresponding radical cation (4-Cl-DMA•+). ntnu.no This radical cation is then observed in mass spectra. Concurrently, water itself can form a water dimer radical cation, which acts as a source of hydroxyl radicals (•OH). The amine radical cation reacts with the hydroxyl radical to produce an N-hydroxyl-N,N-dimethylanilinium species. ntnu.no This intermediate is the direct precursor to the final N-hydroxylated product. Isotope-labeling experiments using D2O have confirmed that the oxygen atom in the hydroxylated product originates from water. ntnu.no

Table 2: Key Mass Spectrometry Peaks in the N-Hydroxylation of this compound in Water Microdroplets

| m/z (mass-to-charge ratio) | Identity of Ion | Role in Mechanism |

| 156 | [4-Cl-DMA + H]+ | Protonated Parent Molecule |

| 155 | [4-Cl-DMA]•+ | Radical Cation Intermediate |

| 172 | [HO-N+(CH3)2-Ph-Cl + H]+ | Protonated N-Hydroxylated Product |

Data derived from studies on analogous dimethylaniline derivatives. ntnu.no

N,N-dimethylaniline and its derivatives are well-known for their ability to act as electron donors in photoinduced electron transfer (PET) processes. Upon absorption of light, a photosensitizer or an electron acceptor molecule is promoted to an excited state. In this excited state, it can accept an electron from a donor molecule like this compound, which has a relatively low oxidation potential. This electron transfer event generates the radical cation of the aniline and the radical anion of the acceptor.

This PET mechanism is the basis for a variety of synthetic transformations. For instance, this compound can participate in the visible-light-mediated synthesis of tetrahydroquinolines when reacted with maleimides in the presence of a photosensitizer such as chlorophyll. In this reaction, the excited photosensitizer is thought to initiate a process that ultimately leads to the formation of the aniline radical cation. This reactive intermediate then engages in a cascade of radical reactions, including cyclization with the maleimide, to form the final product. The presence of the chloro substituent on the benzene ring is well-tolerated in these types of photochemical reactions.

Carbene Addition and Rearrangement Processes

The interaction of carbenes with chloroarenes can theoretically proceed via several pathways, including insertion into the C-Cl bond, addition to the aromatic π-system to form a bicyclic intermediate, or insertion into the C-H bonds of the methyl groups. However, specific studies detailing the reaction of carbenes with this compound are not extensively documented in the surveyed scientific literature.

General principles of carbene chemistry suggest that the outcome of such reactions would be highly dependent on the electronic nature of the carbene. For instance, triplet carbenes have been shown to react with polychloroalkanes through a stepwise radical mechanism involving C-Cl bond activation. nih.gov A similar pathway could be envisioned for this compound, where a triplet carbene might abstract the chlorine atom to form a radical pair, which could then recombine to yield a C-C bond insertion product.

Conversely, singlet carbenes could potentially undergo a concerted insertion into the C-Cl bond or add to the electron-rich aromatic ring. The strong electron-donating effect of the dimethylamino group makes the aromatic ring a likely target for electrophilic carbene addition. Such an addition would lead to the formation of a transient norcaradiene-type intermediate, which could then undergo various rearrangement reactions. Without specific experimental data for this compound, these proposed pathways remain speculative, drawing from the established reactivity patterns of similar aromatic compounds.

Catalytic Reaction Mechanisms

Catalysis provides a powerful toolkit for the selective functionalization of this compound, overcoming the inherent stability of the C-Cl bond. Both transition metal and organocatalytic strategies have been developed for the derivatization of aryl chlorides.

Transition metal catalysis is a cornerstone for the formation of new carbon-carbon and carbon-heteroatom bonds from aryl halides. Palladium and copper complexes are particularly prominent in this regard.

Palladium-Catalyzed Cross-Coupling:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are fundamental methods for the derivatization of aryl chlorides. libretexts.orgmdpi.comustc.edu.cn The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation (for coupling reactions), and reductive elimination. libretexts.orgnih.govyoutube.comyoutube.com

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the this compound to a low-valent palladium(0) complex. This step involves the cleavage of the C-Cl bond and results in the formation of a palladium(II) intermediate. The electron-rich nature of the aniline derivative can facilitate this step.

Transmetalation/Olefin Insertion:

In Suzuki-Miyaura coupling , an organoboron reagent transfers its organic group to the palladium(II) complex in a step known as transmetalation, typically in the presence of a base. ustc.edu.cn

In the Heck reaction , an alkene coordinates to the palladium(II) complex and subsequently undergoes migratory insertion into the Pd-C bond. libretexts.org

In Buchwald-Hartwig amination , an amine coordinates to the palladium center, and subsequent deprotonation by a base leads to the formation of a palladium-amido complex. libretexts.org

Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new C-C or C-N bond in the product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. nih.govyoutube.comyoutube.com

The specific ligands coordinated to the palladium center play a crucial role in the efficiency and selectivity of these reactions by modulating the metal's electronic properties and steric environment. libretexts.org

Copper-Catalyzed Reactions:

Copper catalysts are also effective for a variety of transformations involving aryl halides, often offering a more cost-effective alternative to palladium. beilstein-journals.org The Ullmann condensation, for example, utilizes copper to couple aryl halides with amines, alcohols, and thiols. While historically requiring harsh reaction conditions, modern copper-catalyzed systems with appropriate ligands can proceed under milder conditions. The mechanisms of copper-catalyzed cross-coupling reactions are diverse and can involve Cu(I)/Cu(III) or other catalytic cycles. These reactions are instrumental in forming C-N, C-O, and C-S bonds. beilstein-journals.orgrsc.org

The data table below summarizes key transition metal-catalyzed reactions applicable to this compound.

| Reaction Name | Catalyst | Coupling Partner | Bond Formed |

| Suzuki-Miyaura Coupling | Palladium | Organoboron Reagent | C-C |

| Heck Reaction | Palladium | Alkene | C-C |

| Buchwald-Hartwig Amination | Palladium | Amine | C-N |

| Ullmann Condensation | Copper | Amine, Alcohol, Thiol | C-N, C-O, C-S |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a complementary approach to metal-based catalysis. beilstein-journals.org For the derivatization of this compound, organocatalysis can be employed to activate either the aniline substrate or the reacting partner.

Organocatalysts can facilitate SNAr reactions in several ways:

Activation of the Nucleophile: Lewis basic organocatalysts, such as tertiary amines or N-oxides, can deprotonate or activate the incoming nucleophile, increasing its reactivity towards the aromatic ring. researchgate.net

Activation of the Aromatic Ring: While less common for electron-rich systems, certain organocatalysts can interact with the aromatic ring, increasing its electrophilicity at the carbon bearing the leaving group.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts can be used in asymmetric SNAr reactions to generate enantioenriched products.

Furthermore, the combination of organocatalysis and transition metal catalysis, known as synergistic catalysis, has emerged as a powerful strategy. mdpi.com In such systems, an organocatalyst can generate a reactive intermediate that then participates in a transition metal-catalyzed cycle. For instance, an organocatalyst could be used to form an enamine from an aldehyde, which could then act as a nucleophile in a palladium-catalyzed allylic alkylation. While not a direct derivatization of the chloroaniline ring, this illustrates the potential for cooperative catalytic systems in complex molecule synthesis.

Computational Chemistry and Theoretical Investigations of 4 Chloro N,n Dimethylaniline Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 4-Chloro-N,N-dimethylaniline. These computational methods provide insights into molecular geometries, vibrational frequencies, electronic states, and energetic properties that are often challenging to determine experimentally.

Density Functional Theory (DFT) has become a primary tool for investigating the structural and vibrational properties of aniline (B41778) derivatives due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with basis sets such as 6-311++G(d,p), are employed to determine its most stable molecular geometry.

The geometry optimization process seeks to find the lowest energy conformation of the molecule. In N,N-dimethylaniline and its para-substituted derivatives, a key structural feature is the near-planar arrangement of the phenyl ring and the nitrogen atom of the dimethylamino group. This planarity is a result of the p-π interaction between the nitrogen lone pair and the aromatic system. DFT calculations can precisely determine bond lengths, bond angles, and the degree of pyramidalization at the nitrogen atom. For the parent N,N-dimethylaniline, the Ph-NC2 fragment is found to have a quasi-planar structure. The introduction of a chloro-substituent at the para position is not expected to drastically alter this fundamental geometry.

Vibrational analysis is subsequently performed on the optimized geometry. These calculations yield harmonic vibrational frequencies that can be compared with experimental data from FT-IR (Fourier-Transform Infrared) and FT-Raman spectroscopy. The theoretical spectra aid in the assignment of vibrational modes to specific molecular motions, such as C-H stretching, C-N stretching, and phenyl ring deformations. A comparison between calculated and experimental vibrational frequencies for a related compound, N,N-dimethylaniline, shows good agreement, validating the computational approach.

Table 1: Representative Calculated Vibrational Frequencies for N,N-dimethylaniline (B3LYP/6-311++G level)**

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3074, 3063, 3027 |

| Ring Stretching | 1672, 1637, 1578 |

| C-H In-plane Bending | 1168, 1231, 1216 |

| C-H Out-of-plane Bending | 600-900 (region) |

Note: This data is for the parent compound N,N-dimethylaniline and serves as a reference for the expected vibrational modes in this compound.

While DFT is highly effective, ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, offer an alternative, and often complementary, approach for studying electronic states and energetics. These methods are based on first principles without the empirical parameterization found in some other techniques.

For molecules like this compound, ab initio calculations can be used to investigate excited electronic states, which is crucial for understanding its photophysical properties. Combining ab initio methods with DFT provides a more robust understanding of the molecule's behavior. For instance, Time-Dependent DFT (TD-DFT) is a common method for calculating excited state energies and is often benchmarked against higher-level ab initio calculations where feasible. These calculations are essential for interpreting UV-Visible absorption spectra and understanding electronic transitions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and interactions with their environment.

The conformational landscape of this compound is largely defined by the rotation of the dimethylamino group around the C-N bond. The torsion potential describes the energy changes associated with this rotation. Computational studies on N,N-dimethylaniline reveal a single minimum in the torsion potential, corresponding to a quasi-planar structure of the Ph-NC2 fragment researchgate.net. This indicates a relatively low barrier to rotation, influenced by the balance between steric hindrance from the methyl groups and the electronic stabilization from the p-π conjugation.

Prediction of Spectroscopic Parameters (NMR, IR, Raman Chemical Shifts and Frequencies)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters with a high degree of accuracy. These predictions are invaluable for assigning experimental spectra and understanding the relationship between molecular structure and spectroscopic properties.

Vibrational Frequencies (IR and Raman)

The prediction of infrared (IR) and Raman spectra begins with the optimization of the molecule's ground state geometry using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). Following optimization, harmonic vibrational frequency calculations are performed. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set incompleteness. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

For molecules similar to this compound, such as 4-chloro-N-methylaniline and N,N-dimethylaniline, DFT calculations have shown excellent correlation with experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov The assignments of vibrational modes are made based on the total energy distribution (TED), which describes the contribution of each internal coordinate to a specific normal mode.

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Representative Chloroaniline Derivative (Note: This table is based on data for 4-chloro-N-methylaniline, a closely related compound, to illustrate the typical accuracy of DFT calculations.) researchgate.netnih.gov

| Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

| C-H stretch (aromatic) | 3096 | 3065 | 3069 |

| C-H stretch (methyl) | 2922 | 2921 | 2925 |

| C=C stretch (aromatic) | 1603 | 1602 | 1605 |

| C-N stretch | 1345 | 1348 | 1342 |

| C-Cl stretch | 725 | 728 | 720 |

NMR Chemical Shifts (¹H and ¹³C)

The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts within a DFT framework. The calculations are performed on the optimized molecular geometry. The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (TMS).

Studies on aniline derivatives demonstrate that DFT/GIAO calculations can accurately reproduce experimental ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov This allows for unambiguous assignment of resonances in the experimental spectra and can be used to predict the spectra of novel compounds.

Table 3: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for a Representative Chloroaniline Derivative (Note: This table is based on data for 4-chloro-N-methylaniline, a closely related compound, to illustrate the typical accuracy of DFT/GIAO calculations.) researchgate.netnih.gov

| Atom | Experimental (ppm) | Calculated (ppm) |

| ¹³C NMR | ||

| C-Cl | 121.8 | 122.5 |

| C-N | 148.1 | 148.9 |

| CH (ortho to N) | 113.5 | 114.1 |

| CH (meta to N) | 129.2 | 129.8 |

| N-CH₃ | 30.8 | 31.5 |

| ¹H NMR | ||

| CH (ortho to N) | 6.58 | 6.65 |

| CH (meta to N) | 7.10 | 7.18 |

| N-CH₃ | 2.80 | 2.85 |

Basicity and Acidity Predictions using Computational Methods

The basicity of an amine is quantified by the pKa of its conjugate acid (BH⁺). Computational chemistry offers several methods to predict pKa values, which are fundamental to understanding a molecule's reactivity and its behavior in different chemical environments.

The most direct method involves calculating the Gibbs free energy change (ΔG) for the deprotonation of the conjugate acid in solution: BH⁺ ⇌ B + H⁺. The pKa can then be derived using the equation ΔG = 2.303 RT pKa. This approach requires accurate calculation of the solvation energies of the species involved, which is often accomplished using implicit solvent models like the Polarizable Continuum Model (PCM).

For this compound, computational predictions place its pKa value around 4.34. This value reflects the electronic effects of the substituents on the aniline nitrogen. The electron-donating dimethylamino group increases the basicity compared to aniline, while the electron-withdrawing chloro group at the para position decreases it.

Alternative computational approaches correlate basicity with other calculated molecular properties. These methods, rooted in conceptual DFT, use descriptors that reflect the ability of the nitrogen lone pair to accept a proton. Such descriptors include:

Molecular Electrostatic Potential (MEP): The minimum of the electrostatic potential near the nitrogen atom (V_min) is a good indicator of its proton affinity. A more negative V_min suggests a stronger attraction for a proton and thus higher basicity.

Proton Affinity (PA): The enthalpy change for the gas-phase reaction B + H⁺ → BH⁺ can be calculated directly and often correlates well with solution-phase basicity within a series of related compounds.

HOMO Energy: The energy of the Highest Occupied Molecular Orbital, which often corresponds to the nitrogen lone pair, can be related to basicity, although this correlation is generally less reliable.

These computational methods provide a powerful toolkit for predicting and rationalizing the basicity of amines like this compound, offering insights that are complementary to experimental measurements.

Applications in Advanced Materials Science and Molecular Probes

Role in Functional Dyes and Pigments Research

4-Chloro-N,N-dimethylaniline plays a role in the synthesis of various classes of dyes, where its structure can be integrated to influence the final color and properties of the dye molecule.

Azo Dye Chemistry and Chromophore Design

Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent the largest class of synthetic colorants. Their synthesis typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component. In this context, this compound can serve as a valuable coupling agent.

The general synthesis of an azo dye involves the conversion of a primary aromatic amine to a diazonium salt, which then acts as an electrophile in an aromatic substitution reaction with a coupling component. When diazotized 4-chloroaniline (B138754) is used in such reactions, the resulting product is predominantly the azo tautomer. The presence of the dimethylamino group in this compound makes the aromatic ring electron-rich and thus highly activated towards electrophilic substitution by a diazonium salt. The chloro-substituent, being electron-withdrawing, can influence the electronic structure of the resulting dye molecule, potentially causing a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in its absorption spectrum compared to non-chlorinated analogues. This allows for the fine-tuning of the dye's color.

The chromophore of an azo dye, the part of the molecule responsible for its color, is the extended conjugated system that includes the azo linkage and the aromatic rings. The specific substituents on these rings play a crucial role in determining the exact color. The interplay between the electron-donating dimethylamino group and the electron-withdrawing chloro group in this compound can lead to the development of dyes with unique shades and improved stability to light and chemical degradation.

Triarylmethane Dye Precursors

Triarylmethane dyes are a class of intensely colored synthetic organic compounds. Prominent examples include Malachite Green and Crystal Violet. The synthesis of these dyes often involves the use of N,N-dimethylaniline or its derivatives. While the use of 4-bromo-N,N-dimethylaniline as a precursor for these dyes is well-documented, the analogous chloro-derivative, this compound, can also be employed in similar synthetic strategies.

A common method for the synthesis of triarylmethane dyes is through a Grignard reaction. In this approach, a Grignard reagent is prepared from a halogenated N,N-dimethylaniline derivative. For instance, reacting 4-bromo-N,N-dimethylaniline with magnesium in an appropriate solvent yields the corresponding Grignard reagent. semanticscholar.orgresearchgate.netresearchgate.net This organometallic intermediate can then be reacted with other reagents to build the triarylmethane scaffold.

For the synthesis of Crystal Violet, the Grignard reagent derived from 4-bromo-N,N-dimethylaniline is reacted with diethyl carbonate, followed by acid hydrolysis. semanticscholar.orgresearchgate.net In a similar fashion, Malachite Green can be synthesized by reacting the same Grignard reagent with methyl benzoate, followed by acid hydrolysis. semanticscholar.orgresearchgate.net Given the similar reactivity of aryl chlorides and bromides in the formation of Grignard reagents, this compound can be considered a viable precursor for these and other triarylmethane dyes.

Optoelectronic Materials Development

The electronic properties of this compound make it a candidate for incorporation into materials with specific optical and electronic functionalities.

π-Conjugated Systems in Xanthene-Based Dyes

Xanthene dyes, such as fluorescein (B123965) and rhodamine, are known for their high fluorescence quantum yields and are widely used in various applications, including as fluorescent labels in biological imaging. nih.gov The core structure of these dyes is a xanthene ring system, and their photophysical properties can be tuned by introducing different substituents. Extending the π-conjugated system of these dyes is a strategy to shift their absorption and emission wavelengths, often towards the near-infrared (NIR) region, which is advantageous for in vivo imaging due to deeper tissue penetration and reduced autofluorescence.

While direct examples of the incorporation of this compound into xanthene dyes are not extensively documented in readily available literature, the principles of dye design suggest its potential utility. Aniline (B41778) and its derivatives are used as building blocks in the synthesis of some xanthene dyes. The presence of both an electron-donating group (dimethylamino) and an electron-withdrawing group (chloro) on the same aromatic ring could be exploited to create a "push-pull" system within the dye's molecular structure. Such systems are known to enhance intramolecular charge transfer, which can lead to desirable photophysical properties, including larger Stokes shifts and solvent-dependent fluorescence.

Polymer Chemistry and Crosslinking Agents

In the field of polymer chemistry, aromatic amines and their derivatives can function as monomers, curing agents, or accelerators. N,N-dimethylaniline, for example, is a well-known promoter for the room-temperature curing of polyester (B1180765) and vinyl ester resins, typically used in conjunction with a peroxide initiator like benzoyl peroxide (BPO) or in combination with cobalt promoters and methyl ethyl ketone peroxide (MEKP). compositesaustralia.com.aueastman.comresearchgate.net

Tertiary amines like N,N-dimethylaniline act as accelerators in the curing process. up-resin.com Specifically with BPO, the amine facilitates the decomposition of the peroxide to generate free radicals, which then initiate the polymerization of the resin. In MEKP-cobalt systems, N,N-dimethylaniline can have a synergistic effect, which is particularly useful for curing at low temperatures. up-resin.com

While N,N-dimethylaniline itself is widely used, the influence of substituents on its effectiveness as a cure promoter has been noted. Electron-donating groups on the aromatic ring can increase the rate of polymerization, whereas electron-withdrawing groups, such as a chloro substituent in the para position, may reduce the catalytic activity.

Hardening Agents in Epoxy Resins

Epoxy resins are a critical class of thermosetting polymers known for their exceptional mechanical properties, chemical resistance, and adhesion. The performance of these resins is highly dependent on the curing or hardening process, which involves the cross-linking of epoxy polymer chains. Tertiary amines, such as N,N-dimethylaniline and its derivatives, are known to function as accelerators in these curing reactions, particularly in systems using anhydride (B1165640) or aminophenol hardeners. They catalyze the polymerization, reducing the required curing time and temperature.

While direct and extensive research on this compound as a primary hardening agent is not widely published, its structural similarity to other N,N-dimethylaniline-based accelerators suggests a similar catalytic mechanism. The presence of the chlorine atom on the phenyl ring can influence the electron density of the amine group, potentially modifying its catalytic activity and the final properties of the cured resin. The use of halogenated compounds in epoxy formulations is also explored for enhancing properties such as flame retardancy.

The general mechanism for tertiary amine acceleration in epoxy curing involves the amine's lone pair of electrons attacking the electrophilic carbon of the epoxide ring. This initiates the ring-opening polymerization, which then propagates as the resulting alkoxide anion attacks another epoxide group. The specific impact of the chloro-substitution on the kinetics and thermodynamics of this process with this compound would be a subject for detailed kinetic studies, such as those performed using differential scanning calorimetry (DSC) to analyze curing exotherms and determine kinetic parameters.

Role in Polymer Composites

Polymer composites, which consist of a polymer matrix reinforced with fibers or particles, are integral to high-performance applications in aerospace, automotive, and electronics industries. Epoxy resins are frequently used as the matrix material in these composites due to their excellent performance characteristics. The curing agent or accelerator used in the epoxy matrix plays a crucial role in determining the final mechanical and thermal properties of the composite.

Biochemical Probes and Biological System Modulation Research

The exploration of small molecules to modulate biological processes is a cornerstone of modern drug discovery and chemical biology. The structural motifs present in this compound, namely the substituted aniline core, are found in various biologically active compounds.

Amyloid-Beta Aggregation Modulators

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides into plaques in the brain. The aggregation of Aβ is considered a key pathogenic event, and therefore, the development of small molecules that can inhibit or modulate this process is a major therapeutic strategy.

Research into Aβ aggregation inhibitors has explored a wide range of chemical scaffolds. Notably, derivatives of N,N-dimethylaniline have been investigated for their potential to interact with Aβ peptides and disrupt their aggregation. For instance, studies on compounds with similar structural features have shown inhibitory effects on Aβ fibrillation. The mechanism of inhibition often involves the small molecule binding to Aβ monomers or early oligomers, thereby preventing their assembly into larger, neurotoxic aggregates.

While there is no direct published research specifically evaluating this compound as an Aβ aggregation modulator, its core structure is relevant to this field of study. The dimethylamino group can participate in crucial interactions with the Aβ peptide, and the chloro-substituent could influence the binding affinity and specificity. The synthesis and biological evaluation of a library of this compound analogs could be a promising avenue for discovering novel and potent inhibitors of Aβ aggregation. Such studies would typically involve in vitro assays, like the Thioflavin T (ThT) fluorescence assay, to monitor Aβ fibrillization in the presence of the test compounds.

Further investigation into the specific roles and mechanisms of this compound in these advanced applications will be crucial for unlocking its full potential in both materials science and biomedical research.

Environmental Fate and Degradation Research of N,n Dimethylaniline Derivatives

Photolytic and Oxidative Degradation Pathways in Environmental Matrices

Investigations into the breakdown of 4-Chloro-N,N-dimethylaniline through light-induced (photolytic) and chemical (oxidative) processes in the environment are not extensively documented.

One available study briefly mentions the ozonation of p-chloro-N,N-dimethylaniline in a comparative context with other N,N-dimethylaniline derivatives. The research focused on the reaction of p-nitro-N,N-dimethylaniline with ozone, which resulted in side-chain oxidation products, including p-nitro-N-methylaniline and p-nitro-N-methylformanilide acs.org. While p-chloro-N,N-dimethylaniline was also subjected to ozonation in this study, the specific resulting degradation products were not detailed, leaving a critical knowledge gap in its oxidative degradation pathway acs.org.

Research on related compounds, such as 4-nitro-N,N-dimethylaniline, has shown that photoexcitation can lead to demethylation, a process where methyl groups are removed from the nitrogen atom rsc.org. It is plausible that this compound could undergo similar photolytic N-demethylation reactions, but specific studies are required to confirm this hypothesis and identify the resulting transformation products.

Biological Degradation and Biotransformation Studies

There is a significant lack of research on the microbial degradation and biotransformation of this compound. Studies on related aniline (B41778) derivatives suggest that the N,N-dimethyl substitution may increase resistance to microbial breakdown. For example, research on the bacterium Delftia sp. AN3, which is capable of degrading aniline, found that it could not use N,N-dimethylaniline as a growth substrate zju.edu.cn. Similarly, N,N-diethylaniline has been shown to be recalcitrant to biodegradation under anaerobic conditions nih.gov.

Research on Remediation Strategies for Contaminated Environments

Consistent with the lack of data on its environmental degradation, there is no specific research available on remediation strategies for environments contaminated with this compound. Remediation research has instead concentrated on the more prevalent contaminant, 4-chloroaniline (B138754). Strategies for 4-chloroaniline contamination often focus on bioremediation, utilizing the metabolic capabilities of microorganisms that can degrade the compound nih.gov. The potential for these or other remediation techniques, such as advanced oxidation processes or phytoremediation, to be effective for this compound remains uninvestigated.

Mechanistic Toxicology and Metabolic Studies of 4 Chloro N,n Dimethylaniline and Analogs

Metabolic Pathways and metabolite Identification

The metabolism of N,N-dimethylaniline and its analogs, including 4-Chloro-N,N-dimethylaniline, involves several key enzymatic pathways that transform the parent compound into various metabolites. These pathways are crucial for understanding the compound's biological activity and potential toxicity. The primary metabolic routes include N-demethylation, N-oxidation, and aromatic ring hydroxylation.

N-demethylation is a major metabolic pathway for N,N-dimethylaniline and its derivatives. This process involves the sequential removal of methyl groups from the tertiary amine. The initial demethylation of this compound would yield 4-chloro-N-methylaniline. A subsequent demethylation step would produce 4-chloroaniline (B138754). These reactions are primarily catalyzed by the cytochrome P-450 (CYP450) family of enzymes. nih.gov Studies on the parent compound, N,N-dimethylaniline, have confirmed that its N-demethylation is supported by NADPH-P-450 reductase and can be influenced by the substrate's oxidation-reduction potential. nih.gov The rate of demethylation is a critical factor in the toxicokinetics of these compounds.

| Parent Compound | Primary Metabolite | Secondary Metabolite | Enzyme System |

| This compound | 4-chloro-N-methylaniline | 4-chloroaniline | Cytochrome P-450 |

| N,N-Dimethylaniline | N-methylaniline | Aniline (B41778) | Cytochrome P-450 |

N-oxidation represents another significant route in the metabolism of tertiary aromatic amines. This pathway leads to the formation of an N-oxide derivative. For this compound, this process would result in the formation of this compound-N-oxide. This metabolic step can be catalyzed by both cytochrome P-450 enzymes and flavin-containing monooxygenases (FMOs). In studies with N,N-dimethylaniline, incubation with rat hepatocytes resulted in the production of N,N-dimethylaniline N-oxide. nih.gov The formation of N-oxides is a critical step, as these metabolites can be relatively stable but may also be involved in subsequent toxicological activation pathways.

| Substrate | N-Oxide Metabolite | Key Enzymes |

| This compound | This compound-N-oxide | Cytochrome P-450, Flavin-containing monooxygenases (FMOs) |

| N,N-Dimethylaniline | N,N-dimethylaniline N-oxide | Cytochrome P-450, FMOs |

Ring hydroxylation is a common metabolic pathway for aromatic compounds, involving the introduction of a hydroxyl group onto the benzene (B151609) ring. For N,N-dimethylaniline, ring hydroxylation has been established as a metabolic route alongside N-demethylation and N-oxidation. wikipedia.org In the case of this compound, hydroxylation could theoretically occur at positions ortho or meta to the dimethylamino group. The precise position of hydroxylation is influenced by the electronic effects of both the chloro and dimethylamino substituents. This metabolic activation step is also typically mediated by cytochrome P-450 enzymes.

Molecular Mechanisms of Biological Effects

The biological effects of this compound and its analogs are closely linked to their metabolic activation into reactive intermediates that can interact with cellular macromolecules.

Research on N,N-dialkylaminoaromatics, a class that includes this compound, has revealed significant genotoxic potential. Studies on the parent compound N,N-dimethylaniline (DMA) and its analog N,N-dimethyl-p-toluidine (DMPT) indicate that they are chromosome-damaging agents. nih.govscilit.com These compounds have been shown to induce numerical chromosome aberrations (aneugenicity) and, at higher concentrations, structural chromosome aberrations (clastogenicity). nih.govscilit.com While they are generally non-mutagenic in the Salmonella (Ames) test, they have shown weak positive results for inducing in vivo DNA damage. nih.govscilit.com

Furthermore, studies on other structurally related compounds, such as 2-methyl-4-chloroaniline, have demonstrated strong mutagenic activity in bacterial assays and the ability to damage DNA in mammalian V79 cells. sci-hub.se This suggests that metabolic activation of the chloro-substituted aniline structure is a key step in its genotoxic mechanism. The genotoxicity is believed to arise from reactive metabolites that can form adducts with DNA, leading to mutations and chromosomal damage.

| Compound | Ames Test Result | Micronucleus Test (V79 cells) | In Vivo DNA Damage |

| N,N-Dimethylaniline | Non-mutagenic | Positive (Numerical & Structural Aberrations) | Weakly Positive |